molecular formula C9H7NO2 B165329 Indole-2-carboxylic acid CAS No. 137497-03-1

Indole-2-carboxylic acid

Cat. No. B165329
M. Wt: 161.16 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid (I2CA) is a naturally occurring compound found in plants, fungi, and bacteria. It belongs to the class of indole derivatives, which are known for their diverse biological activities. I2CA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

1. Oxidation Chemistry

Indole-2-carboxylic acid's oxidation chemistry has been explored in neutral aqueous solutions. The products of this reaction include various dioxindoles and dimers, offering insights into the redox mechanism of indole-2-carboxylic acid in such environments (Goyal & Sangal, 2005).

2. Biological Activity

The synthesis of indole-2-carboxylic acid derivatives for therapeutic applications has been significant, with these compounds showing notable antibacterial and antifungal activities. This underlines the potential of these compounds in developing potent drugs (Raju et al., 2015).

3. Chemical Properties and Synthesis

Indole-2-carboxylic acid and its derivatives are known for their stability against acid and oxidation, while remaining reactive at the 3-position. This makes them valuable in synthetic chemistry for various applications (Murakami, 1987).

4. Practical Synthesis

There is ongoing research to develop environmentally friendly and practical synthesis methods for indole-2-carboxylic acid, highlighting its importance in pharmaceutical manufacturing (Jiang et al., 2017).

5. Corrosion Inhibition

Indole-2-carboxylic acid has been investigated for its inhibitory action on the corrosion of copper in sulfuric acid, showcasing its potential application in industrial processes (Quartarone et al., 2005).

6. In Organic Synthesis

It has been a key compound in organic synthesis, especially in multicomponent reactions and C-H functionalization of indoles, indicating its versatility in chemical reactions (Zeng, Lin, & Cui, 2020).

7. Antioxidant Potentials

Indole-2-carboxylic acid derivatives have shown significant antioxidant activities, which is crucial for the development of new therapeutic agents (Naik, Sharath, & Kumar, 2012).

8. Inhibitors of Cytosolic Phospholipase A2

Derivatives of 3-acylindole-2-carboxylic acid were found to inhibit cytosolic phospholipase A2 in bovine platelets, underlining the therapeutic potential of these compounds (Lehr, 1997).

properties

IUPAC Name

1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Record name indole-2-carboxylic acid
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163782
Record name Indole-2-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Indolecarboxylic acid
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Product Name

Indole-2-carboxylic acid

CAS RN

1477-50-5
Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name 2-Indolecarboxylic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Refer to 32(a) using 4-bromo-2-butenoic acid as the alkylating agent. Preparation of 2-(4-carboxy-n-butyl) indole: Refer to Example 3 using methyl adipyl chloride as the acid chloride. The methyl ester was hydrolyzed in the cyclization workup to provide the product carboxyindole. In the alternative, refer to Example 32b) using 2-(4-carboxy-3-buten-1-yl) indole as the starting material.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

indole-3-carboxylic acid; indole-4-carboxylic acid; (N-methyl)indole-2-carboxylic acid; 2- or 1-naphthalenecarboxylic acid; 2- or 3- or 4-quinolinecarboxylic acid; xanthene-α-carboxylic acid; 1-fluorenecarboxylic acid; 9-fluorenone-4-carboxylic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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